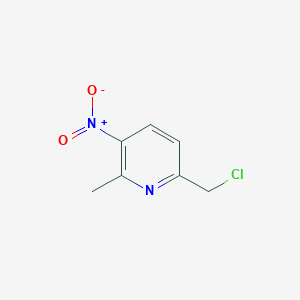![molecular formula C11H9N3S B13567349 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . One common method involves the use of thiourea and ethyl alcohol, followed by heating with iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in anticancer and anti-inflammatory drugs.
Industry: Used in the production of dyes, pigments, and rubber vulcanization agents
Wirkmechanismus
The mechanism of action of 2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial action, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Aryl-1,3,4-thiadiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
2-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole: A bi-heterocyclic compound with potential anti-diabetic and anticancer activities
Uniqueness
2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile stands out due to its unique combination of a thiazole ring and a benzonitrile group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H9N3S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
2-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H9N3S/c12-6-9-4-2-1-3-8(9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14) |
InChI-Schlüssel |
OKSWEXUXMSNDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)





![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)






